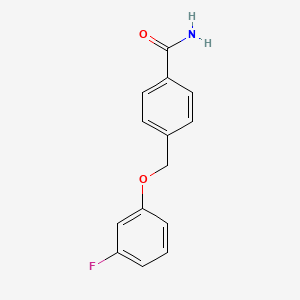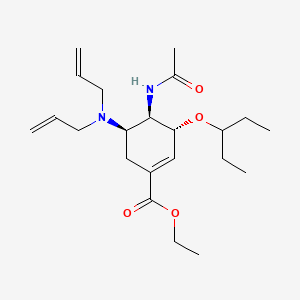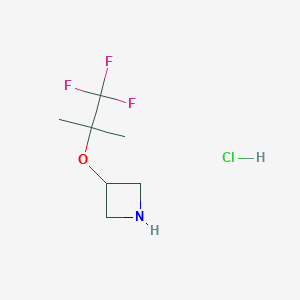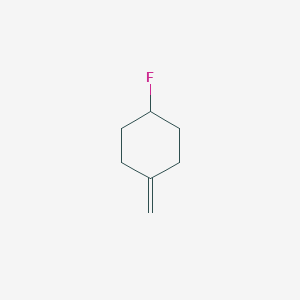
1-Fluoro-4-methylenecyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methylenecyclohexane is an organic compound with the molecular formula C7H11F It is a fluorinated cycloalkane, characterized by a cyclohexane ring with a fluorine atom and a methylene group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the fluorination of 4-methylenecyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must ensure high purity and yield, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated cyclohexanones or cyclohexanols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methylene group to a methyl group, resulting in 1-fluoro-4-methylcyclohexane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products:
Oxidation: Fluorinated cyclohexanones, cyclohexanols
Reduction: 1-Fluoro-4-methylcyclohexane
Substitution: Hydroxylated or aminated cyclohexanes
Scientific Research Applications
1-Fluoro-4-methylenecyclohexane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in studies involving fluorinated analogs of biologically active molecules to investigate their interactions and mechanisms of action.
Medicine: Fluorinated compounds like this compound are explored for their potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in extreme conditions.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methylenecyclohexane involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. Fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. The methylene group provides a site for further chemical modifications, allowing researchers to tailor the compound’s properties for specific applications.
Comparison with Similar Compounds
1-Fluoro-4-methylcyclohexane: Similar structure but with a methyl group instead of a methylene group.
4-Fluorocyclohexene: Contains a fluorine atom and a double bond within the cyclohexane ring.
1-Fluoro-4-hydroxycyclohexane: Features a hydroxyl group in place of the methylene group.
Uniqueness: 1-Fluoro-4-methylenecyclohexane is unique due to the combination of the fluorine atom and the methylene group, which imparts distinct chemical properties. The presence of the methylene group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H11F |
|---|---|
Molecular Weight |
114.16 g/mol |
IUPAC Name |
1-fluoro-4-methylidenecyclohexane |
InChI |
InChI=1S/C7H11F/c1-6-2-4-7(8)5-3-6/h7H,1-5H2 |
InChI Key |
ZZNUWKGLSNYNEM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
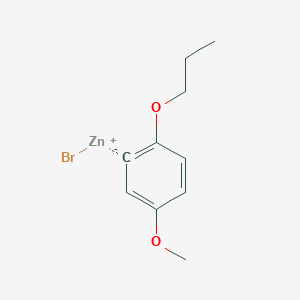
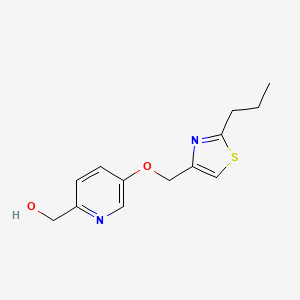
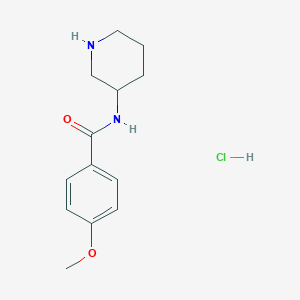
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
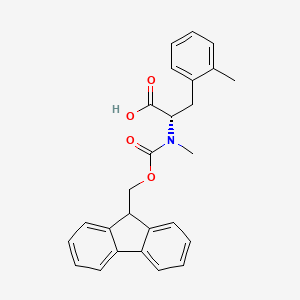
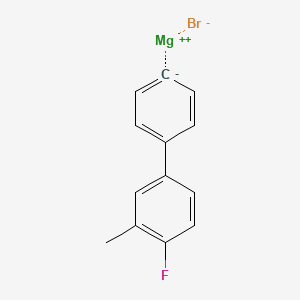
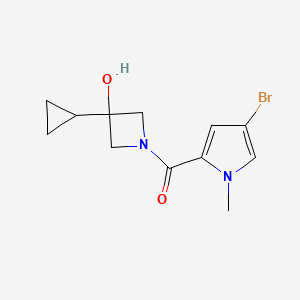
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
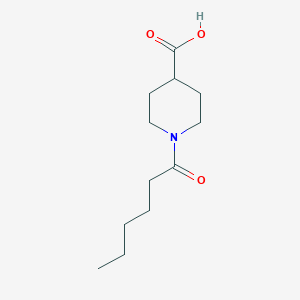
![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
